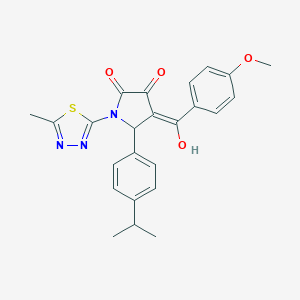![molecular formula C20H15BrFN3O6 B265698 2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B265698.png)
2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone is a synthetic compound that has shown promising results in scientific research. This molecule is also known as BHLM-001 and has been studied for its potential use in treating various diseases.
Mécanisme D'action
BHLM-001 works by inhibiting various enzymes and signaling pathways in the body. In cancer research, BHLM-001 inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation research, BHLM-001 inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, BHLM-001 reduces oxidative stress and inflammation by activating the Nrf2 signaling pathway.
Biochemical and Physiological Effects:
BHLM-001 has been shown to have various biochemical and physiological effects. In cancer research, BHLM-001 induces apoptosis and inhibits cell growth. In inflammation research, BHLM-001 reduces the production of pro-inflammatory cytokines and inhibits inflammation. In neurodegenerative disorder research, BHLM-001 protects neurons from oxidative stress and reduces neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BHLM-001 in lab experiments include its potent activity and selectivity for specific enzymes and signaling pathways. The limitations of using BHLM-001 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
Future research on BHLM-001 should focus on its potential use in treating specific diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies should also be conducted to determine its safety and efficacy in humans. Additionally, research should be conducted to optimize the synthesis method of BHLM-001 and to develop new analogs with improved activity and selectivity.
Méthodes De Synthèse
BHLM-001 can be synthesized using a multistep process. The starting material for the synthesis is 3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde. This compound is then reacted with malononitrile to form a pyrimidine ring. The resulting compound is then reacted with acetic anhydride and hydroxylamine to form the final product, BHLM-001.
Applications De Recherche Scientifique
BHLM-001 has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, BHLM-001 has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that BHLM-001 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, BHLM-001 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propriétés
Nom du produit |
2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone |
|---|---|
Formule moléculaire |
C20H15BrFN3O6 |
Poids moléculaire |
492.3 g/mol |
Nom IUPAC |
2-[(Z)-2-[3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H15BrFN3O6/c1-30-15-9-11(5-6-16-23-19(26)17(25(28)29)20(27)24-16)8-14(21)18(15)31-10-12-3-2-4-13(22)7-12/h2-9H,10H2,1H3,(H2,23,24,26,27)/b6-5- |
Clé InChI |
CKOLOGAOLCQKDY-WAYWQWQTSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)Br)OCC3=CC(=CC=C3)F |
SMILES |
COC1=C(C(=CC(=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)Br)OCC3=CC(=CC=C3)F |
SMILES canonique |
COC1=C(C(=CC(=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)Br)OCC3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)

![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265622.png)

![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265626.png)
![1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B265634.png)
![1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea](/img/structure/B265635.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B265640.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B265642.png)
![2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B265643.png)

![3'-Butyl 5'-isopropyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265649.png)